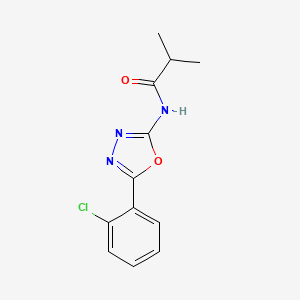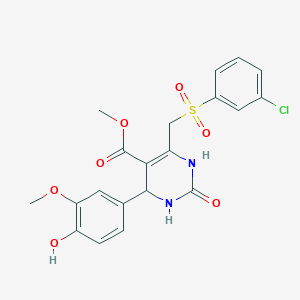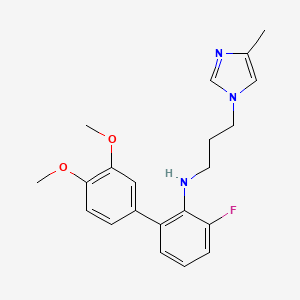
Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate is a complex organic compound. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds, found in a variety of natural products and in a great number of synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Another method involved the reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine with diethyl oxalate .Molecular Structure Analysis
While specific structural information for this compound is not available, it can be inferred that it contains an isoindolinone core, which is composed of a γ-lactam fused with the benzene ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can react with acyl iso(thio)cyanates to afford 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Scientific Research Applications
Isolation and Characterization
Research on compounds structurally related to Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate, such as ethyl 4-hydroxy-3,5-dimethoxy-benzoate isolated from Scutellaria barbata, highlights the importance of spectroscopic analyses (including EI-MS, IR, and X-ray diffraction analysis) for identifying and characterizing novel compounds. This approach is crucial for understanding the physical and chemical properties of these substances, which can be foundational for further pharmaceutical and biochemical research (Wang et al., 2011).
Molecular Synthesis and Liquid Crystal Research
The synthesis of non-symmetric dimers with varying mesogenic linking units and terminal substituents, such as those studied by Yeap et al. (2015), demonstrates the application of ethyl-substituted compounds in liquid crystal research. These studies show how modifications in the chemical structure can influence thermal behavior and phase transitions, which are vital for the development of materials with specific optical and electronic properties (Yeap, Osman, & Imrie, 2015).
Biological Activity and Hormone Research
Compounds with similar structures have been evaluated for their biological activity, such as the study on ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives for their anti-juvenile hormone activity. Such research provides insight into how these compounds can influence hormonal pathways in insects, suggesting potential applications in pest control and insect physiology studies (Kuwano et al., 2008).
Pharmacological and Mesomorphic Properties
Further investigations into related compounds explore their pharmacological activities and mesomorphic properties, offering a foundation for drug development and the synthesis of materials with specific liquid crystalline phases. For instance, the study on the synthesis and characterization of heteroarotinoids and their pharmacological activity in vitamin A-deficient hamster tracheal organ cultures shows how structural variations can lead to significant differences in biological activity, which could be relevant for the development of new therapeutic agents (Waugh et al., 1985).
Safety and Hazards
Future Directions
The future directions for research on Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves the formation of an active ester, which can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
properties
IUPAC Name |
ethyl 4-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-4-25-19(22)12-5-8-14(9-6-12)20-11-13-7-10-15(23-2)17(24-3)16(13)18(20)21/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSMWVYIQWUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)

![1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde](/img/structure/B2916958.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)
![ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2916961.png)
![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2916967.png)

![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)